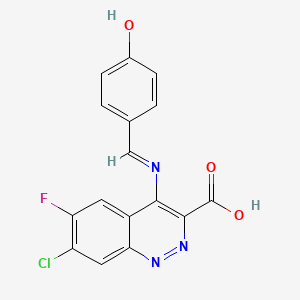

7-Chloro-6-fluoro-4-(((4-hydroxyphenyl)methylene)amino)-3-cinnolinecarboxylic acid

Description

Properties

CAS No. |

159831-79-5 |

|---|---|

Molecular Formula |

C16H9ClFN3O3 |

Molecular Weight |

345.71 g/mol |

IUPAC Name |

7-chloro-6-fluoro-4-[(4-hydroxyphenyl)methylideneamino]cinnoline-3-carboxylic acid |

InChI |

InChI=1S/C16H9ClFN3O3/c17-11-6-13-10(5-12(11)18)14(15(16(23)24)21-20-13)19-7-8-1-3-9(22)4-2-8/h1-7,22H,(H,23,24) |

InChI Key |

RLVLMBJONBLFCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=C(N=NC3=CC(=C(C=C32)F)Cl)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Halogenation

- The cinnoline core can be synthesized via cyclization of appropriately substituted o-aminobenzaldehydes or o-aminophenylhydrazines with β-ketoesters or related compounds.

- Halogenation (fluorination at position 6 and chlorination at position 7) is typically achieved by starting from halogenated anilines or benzaldehydes or by selective electrophilic halogenation post-cyclization.

- For example, 7-chloro-6-fluoro substitution patterns are often introduced by using 2,4-dichloro-5-fluorobenzoyl derivatives as starting materials, as seen in related quinoline syntheses.

Carboxylation

- The carboxylic acid at position 3 is introduced either by:

- Using β-ketoesters or malonate derivatives in the cyclization step, which upon ring closure yield ester intermediates that are subsequently hydrolyzed to carboxylic acids.

- Direct carboxylation of the aromatic ring via lithiation and CO2 quenching, though this is less common for such heterocycles.

Example Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | o-Aminobenzaldehyde derivative + β-ketoester | Acid or base catalysis, reflux in ethanol or acetic acid |

| Halogenation | Electrophilic halogen source (e.g., N-chlorosuccinimide, Selectfluor) | Controlled temperature (0-50 °C) to avoid over-halogenation |

| Ester Hydrolysis | Aqueous NaOH or KOH, THF/water solvent, 0-25 °C, 1-24 h | Converts ester to carboxylic acid |

Formation of the Imine Linkage with 4-Hydroxybenzaldehyde

- The 4-(((4-hydroxyphenyl)methylene)amino) substituent is formed by condensation of the amino group at position 4 of the cinnoline core with 4-hydroxybenzaldehyde.

- This Schiff base formation typically proceeds under mild acidic or neutral conditions, often in ethanol or methanol solvent.

Reaction Conditions

| Parameter | Typical Range/Value |

|---|---|

| Solvent | Ethanol, methanol, or acetonitrile |

| Temperature | Room temperature to reflux (25-80 °C) |

| Time | 2-24 hours |

| Catalyst | Trace acid (e.g., acetic acid) to promote condensation |

| Molar ratio | 1:1 molar ratio of amino-cinnoline to 4-hydroxybenzaldehyde |

Purification

- The imine product is often isolated by filtration if precipitated or by extraction and recrystallization.

- Chromatographic purification (silica gel column chromatography) may be employed for higher purity.

Detailed Research Findings and Data

Related Patent Insights

- Patent US5994396A describes sulfonation and amide coupling reactions on heterocyclic carboxylic acid derivatives, highlighting the use of sulfonating agents like sulfur trioxide-pyridine complex and amine coupling under mild conditions.

- Although the patent focuses on furan derivatives, the reaction conditions and purification methods are applicable to cinnoline derivatives with similar functional groups.

Analytical Data for Similar Compounds

Summary Table of Preparation Steps

| Step No. | Reaction | Reagents/Conditions | Expected Yield | Notes |

|---|---|---|---|---|

| 1 | Synthesis of halogenated cinnoline-3-carboxylic acid | Cyclization of halogenated o-aminobenzaldehyde with β-ketoester; acid/base catalysis | 60-80% | Control halogenation to avoid side products |

| 2 | Hydrolysis of ester to carboxylic acid | Aqueous alkali (NaOH/KOH), THF/water, 0-25 °C, 1-24 h | 85-95% | Mild conditions preserve halogens |

| 3 | Imine formation with 4-hydroxybenzaldehyde | Ethanol, room temp to reflux, trace acid catalyst, 2-24 h | 70-90% | Schiff base formation, reversible; remove water to drive reaction |

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The imine group can be reduced to form amines.

Substitution: Halogen atoms (chloro and fluoro) can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields quinones, while reduction of the imine group produces amines .

Scientific Research Applications

7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structural Analog: 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

- Similarity Score : 0.95 (structural alignment)

- Key Differences: Core Structure: Quinoline (with a nitrogen atom at position 1) vs. cinnoline (with two adjacent nitrogen atoms at positions 1 and 2). Substituents: The quinoline analog lacks the Schiff base ((4-hydroxyphenyl)methylene)amino group but includes a 4-fluorophenyl substituent at position 1.

- The 4-hydroxyphenyl group in the target compound could enhance solubility or modulate metabolic stability compared to the 4-fluorophenyl group in the quinoline analog .

Fluoroquinolone Derivatives: Ciprofloxacin Ethylenediamine Analog

- Structure: 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride .

- Comparison: Shared Features: Fluorine at position 6, carboxylic acid at position 3, and a cyclopropyl group (in ciprofloxacin). Divergence: The target compound’s Schiff base and cinnoline core differ from the ethylenediamine side chain and quinoline core of ciprofloxacin.

- Functional Insights :

Indole and Thiazolidinone Derivatives

- Examples: 6-Chloro-1H-indole-3-carboxylic acid (Similarity: 0.68) . 5-(Z)-[(4-Methoxyphenyl)methylene]-3-(4-hydroxyphenyl)-4-thiazolidinone derivatives .

- Thiazolidinones with 4-hydroxyphenyl groups highlight the metabolic relevance of this substituent, which may undergo phase II conjugation (e.g., glucuronidation) .

Tabulated Comparison of Key Compounds

Research Findings and Mechanistic Insights

- Antibacterial Potential: The target compound’s structural resemblance to fluoroquinolones suggests possible DNA gyrase inhibition, though the cinnoline core may require optimization for bacterial membrane penetration .

- Synthetic Feasibility: Schiff base formation in cinnoline derivatives can be achieved via condensation reactions, analogous to methods used for thiazolidinone synthesis .

Q & A

Q. Critical Parameters :

| Parameter | Optimal Condition | Impact of Deviation |

|---|---|---|

| Temperature | 60–80°C | Lower temps slow reaction; higher temps degrade Schiff base |

| Catalyst (AcOH) | 2–5 mol% | Excess acid promotes hydrolysis |

| Solvent | Anhydrous ethanol | Moisture causes imine breakdown |

Advanced: How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?

Methodological Answer:

Discrepancies in proposed mechanisms (e.g., radical vs. nucleophilic pathways for halogenation) can be addressed using:

- Density Functional Theory (DFT) : Calculate activation energies for competing pathways. For example, compare fluorination via SNAr (nucleophilic) vs. radical intermediates. High activation barriers (>30 kcal/mol) for radical paths may rule them out .

- Molecular Dynamics (MD) : Simulate solvent effects on Schiff base formation. Polar solvents (e.g., DMSO) stabilize transition states but may hinder crystallization .

- Validation : Cross-reference computational results with experimental spectroscopic data (e.g., ¹⁹F NMR shifts to confirm fluorine position) .

Q. Example Workflow :

Optimize intermediate geometries using Gaussian02.

Compare calculated IR spectra with experimental data to validate intermediates.

Use NBO analysis to assess charge distribution at reaction sites.

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., distinguish cinnoline C-3 carboxylic acid protons at δ 12–13 ppm) and Schiff base imine protons (δ 8.5–9.5 ppm) .

- LC-MS : Detect molecular ion peaks (expected m/z ~375–380 for [M+H]⁺) and quantify impurities (e.g., unreacted aldehyde at m/z 121) .

- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions between hydroxybenzyl and cinnoline groups) .

Q. Quality Control Table :

| Technique | Target Metric | Acceptable Range |

|---|---|---|

| HPLC | Purity | ≥98% (λ = 254 nm) |

| Elemental Analysis | C, H, N | ±0.3% of theoretical |

| TGA | Decomposition Onset | >200°C (thermal stability) |

Advanced: How can researchers address inconsistent biological activity data across in vitro studies?

Methodological Answer:

Contradictory activity (e.g., variable IC₅₀ values in kinase assays) may arise from:

- Assay Conditions : Buffer pH (7.4 vs. 6.8) affects protonation of the carboxylic acid group, altering binding affinity. Standardize using HEPES buffer (pH 7.2) .

- Protein Source : Recombinant vs. native enzymes may have post-translational modifications. Validate using orthogonal assays (e.g., SPR for binding kinetics) .

- Compound Solubility : Use DMSO stock solutions ≤0.1% to avoid solvent interference. Precipitates can be mitigated via sonication or co-solvents (e.g., PEG-400) .

Q. Troubleshooting Checklist :

- Confirm compound integrity post-assay via LC-MS.

- Include positive controls (e.g., staurosporine for kinase inhibition).

- Replicate assays in triplicate with blinded analysis.

Basic: What strategies improve aqueous solubility for formulation in biological testing?

Methodological Answer:

- Salt Formation : React the carboxylic acid group with sodium bicarbonate to form a sodium salt (improves solubility >10 mg/mL) .

- Co-Solvents : Use PEG-300 or cyclodextrins (e.g., HP-β-CD) at 10–20% w/v to solubilize the hydrophobic cinnoline core .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release in cell media .

Q. Solubility Screening Table :

| Method | Solubility (mg/mL) | Stability (24 hrs) |

|---|---|---|

| Free Acid | 0.5 | <80% (precipitates) |

| Sodium Salt | 12.3 | >95% |

| HP-β-CD Complex | 8.7 | 90% |

Advanced: How can structure-activity relationship (SAR) studies guide optimization of metabolic stability?

Methodological Answer:

- Metabolic Hotspots : Identify labile sites via liver microsome assays. The Schiff base (C=N) is prone to hydrolysis; replace with a stable amide or oxazole .

- Isotere Replacement : Substitute the 4-hydroxyphenyl group with a bioisostere like 4-pyridyl (retains H-bonding but resists glucuronidation) .

- Deuterium Labeling : Introduce deuterium at benzylic positions (e.g., CH₂OH → CD₂OH) to slow CYP450-mediated oxidation .

Q. SAR Optimization Workflow :

Synthesize analogs with modified substituents.

Test in vitro half-life (human hepatocytes).

Validate in vivo PK/PD models (rodents).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.